4-(Cyclopropylethynyl)-3-fluoroaniline
Description
4-(Cyclopropylethynyl)-3-fluoroaniline is a fluorinated aniline derivative characterized by a cyclopropylethynyl substituent at the para-position and a fluorine atom at the meta-position of the aromatic ring. The cyclopropylethynyl group introduces rigidity and electron-withdrawing effects, while the fluorine atom enhances metabolic stability and modulates lipophilicity .
Properties
CAS No. |
1255041-93-0 |
|---|---|
Molecular Formula |
C11H10FN |
Molecular Weight |
175.20 g/mol |
IUPAC Name |
4-(2-cyclopropylethynyl)-3-fluoroaniline |
InChI |
InChI=1S/C11H10FN/c12-11-7-10(13)6-5-9(11)4-3-8-1-2-8/h5-8H,1-2,13H2 |
InChI Key |
JOOFAMKOXYFSNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Cyclopropylethynyl)-3-fluoroaniline with analogous fluorinated aniline derivatives, focusing on structural features, physicochemical properties, synthesis methodologies, and functional applications.
Structural and Substituent Variations
| Compound Name | Molecular Formula | Molecular Weight | Substituent Type | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₀F₃N | 229.20 (est.) | Cyclopropylethynyl (C≡C-C₃H₅), F | Rigid ethynyl linker, electron-deficient ring |
| 4-(4-Bromophenyl)-3-fluoroaniline | C₁₂H₉BrFN | 280.11 | 4-Bromophenyl, F | Bulky bromine substituent, π-π stacking potential |
| 4-(3-Chloro-2-fluorophenoxy)-3-fluoroaniline | C₁₂H₈ClF₂NO | 255.65 | Phenoxy (Cl/F-substituted), F | Ether linkage, halogenated aromatic system |
| 4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline | C₁₁H₁₆FN₃ | 221.22 | Pyrazole (Cl-substituted), F | Heterocyclic ring, enhanced hydrogen bonding |
| 4-(Cyclohexyloxy)-3-fluoroaniline | C₁₃H₁₈FNO | 223.28 | Cyclohexyloxy, F | Bulky alkoxy group, increased lipophilicity |
Key Observations :
- Steric Hindrance : Bulky substituents like cyclohexyloxy or bromophenyl reduce accessibility to the aromatic ring, whereas the ethynyl group in the target compound offers minimal steric bulk .
Physicochemical Properties
| Property | This compound | 4-(4-Bromophenyl)-3-fluoroaniline | 4-(3-Chloro-2-fluorophenoxy)-3-fluoroaniline |
|---|---|---|---|
| LogP (estimated) | 2.8–3.2 | 3.5–4.0 | 2.5–3.0 |
| Solubility (aq., mg/mL) | <0.1 (low) | <0.05 (very low) | 0.1–0.5 (moderate) |
| Melting Point (°C) | Not reported | 120–125 (decomposes) | 97–100 |
Key Observations :
- The cyclopropylethynyl derivative exhibits moderate lipophilicity (LogP ~3.0), balancing solubility and membrane permeability better than bromophenyl analogs .
- Halogenated phenoxy derivatives (e.g., 4-(3-Chloro-2-fluorophenoxy)-3-fluoroaniline) show improved aqueous solubility due to polar ether linkages .
Key Observations :
- The target compound requires palladium-catalyzed cross-coupling (Sonogashira), which is less atom-economical than Suzuki-Miyaura reactions used for bromophenyl analogs .
- Acid-catalyzed amination (e.g., HCl in THF-iPrOH) is effective for introducing fluorinated aniline groups into heterocyclic frameworks .
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